(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid
Description
(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid is a derivative of the 1,8-naphthyridine scaffold, a bicyclic aromatic system known for its diverse pharmacological applications. The compound features an amino group at position 7, a hydroxyl group at position 2, and an acetic acid moiety at position 4 (Fig. 1).
Properties
IUPAC Name |
2-(7-amino-2-oxo-1H-1,8-naphthyridin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-7-2-1-6-5(4-9(15)16)3-8(14)13-10(6)12-7/h1-3H,4H2,(H,15,16)(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRPOFISSCKDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=O)N2)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420603 | |
| Record name | (7-amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1931-45-9 | |
| Record name | 7-Amino-1,2-dihydro-2-oxo-1,8-naphthyridine-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1931-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial properties, potential as a kinase inhibitor, and other pharmacological effects, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₀H₉N₃O₃
- Molecular Weight : 219.2 g/mol
- CAS Number : 1931-45-9
Its structure features a naphthyridine core with amino and hydroxy functional groups, contributing to its reactivity and biological activity.
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against both gram-positive and gram-negative bacteria. Notable pathogens affected include:
| Bacteria | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition noted |
| Escherichia coli | Inhibition noted |
These findings suggest that the compound could serve as a basis for developing new antibacterial agents, although further research is necessary to elucidate the mechanisms of action involved .
Kinase Inhibition Potential
The compound has been identified as a potential inhibitor of specific kinases, which are crucial in various cellular processes. Kinase inhibition is a promising strategy for treating diseases such as cancer and inflammatory conditions. Preliminary studies suggest that this compound may target several kinases, warranting further investigation into its therapeutic implications .
Pharmacological Effects
Similar compounds within the naphthyridine class have demonstrated various pharmacological effects, including:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Cholinesterase Inhibition : Analogous compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
In vitro studies have highlighted the efficacy of related naphthyridine derivatives in cancer treatment. For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and tested against human breast cancer cell lines (MCF7), showing significant cytotoxicity with IC50 values ranging from 1.47 to 7.88 μM . These results emphasize the potential of naphthyridine-based compounds in oncology.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Aminoquinoline | Similar bicyclic structure | Antimicrobial properties |
| 7-Hydroxynaphthyridine | Hydroxyl group at different position | Anticancer activity |
| 4-Amino-2-pyridinecarboxylic acid | Pyridine ring instead of naphthyridine | Neuroprotective effects |
This table illustrates how variations in structure can lead to differing biological activities, underscoring the uniqueness of this compound .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their functional group variations are summarized below:
Key Observations:
Position 2 Functional Groups : A hydroxyl group (target compound) vs. acetamide () impacts hydrogen-bonding capacity. The hydroxyl group may enhance binding to enzymes like DNA gyrase in bacteria .
Position 4 Substituents : The acetic acid group in the target compound improves water solubility compared to methyl () or carboxamide groups, favoring pharmacokinetics .
Physicochemical Properties
Preparation Methods
Example Protocol:
-
Starting material : 6-Chloro-3-cyano-5-formyl-1,4-dimethyl-(1H)-pyridine-2-one (compound 1 ).
-
Aldol condensation : Reaction with ethyl (ethoxycarbonyl)vinylphosphonate forms 6-chloro-3-cyano-5-ethoxycarbonylvinyl-1,4-dimethyl-(1H)-pyridine-2-one (3 ).
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Azide formation : Treatment with sodium azide converts the chloro group to an azide, yielding azidopyridone 4 .
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Staudinger reduction : Reaction with triphenylphosphine reduces the azide to an amine, generating aminopyridone 6 .
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Cyclization : Refluxing 6 in 1,2-dichlorobenzene induces intramolecular cyclization to form 3-cyano-1,4-dimethyl-(1H,8H)-1,8-naphthyridine-2,7-dione (7 ).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldol condensation | Ethyl (ethoxycarbonyl)vinylphosphonate, DMF | 85 |
| Azide formation | NaN₃, MeOH, rt, 2 h | 92 |
| Staudinger reduction | PPh₃, THF, 0°C to rt | 78 |
| Cyclization | 1,2-Dichlorobenzene, reflux, 20 h | 65 |
Introduction of the 7-Amino Group
The 7-amino substituent is introduced via azide reduction or direct amination :
Method A: Azide Reduction Pathway
-
Azidopyridone precursor : 6-Azido-3-cyano-1,4-dimethyl-(1H)-pyridine-2-one (19 ).
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Reduction : Sodium dithionite (Na₂S₂O₄) reduces the azide to an amine, yielding aminopyridone 20 .
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Spontaneous cyclization : Aminopyridone 20 cyclizes to form 7-amino-3,6-dicyano-1,4-dimethyl-1,8-naphthyridin-2-one (21 ).
Key Data :
| Reaction | Conditions | Yield (%) |
|---|---|---|
| Azide reduction | Na₂S₂O₄, H₂O/EtOH, rt, 1 h | 88 |
| Cyclization | Spontaneous, rt | Quant. |
Method B: Direct Amination
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Chloropyridone substrate : 6-Chloro-1,8-naphthyridine derivatives.
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Ammonolysis : Reaction with aqueous NH₃ under pressure (0.65 MPa) at 60°C for 6 h replaces chloro with amino groups.
Hydroxylation at Position 2
The 2-hydroxy group is introduced via hydrolysis of methoxy or chloro precursors :
Example Protocol:
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Methoxy precursor : 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17 ).
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Acid hydrolysis : Treatment with H₂SO₄/NaBr/Ac₂O at rt for 2 h converts methoxy to hydroxyl.
Key Data :
| Reaction | Conditions | Yield (%) |
|---|---|---|
| Methoxy hydrolysis | H₂SO₄/NaBr/Ac₂O, rt, 2 h | 76 |
Attachment of the Acetic Acid Moiety
The acetic acid group at position 4 is installed via nucleophilic substitution or malononitrile-based elongation :
Method A: Nucleophilic Substitution
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Chloronaphthyridine substrate : 4-Chloro-7-amino-2-hydroxy-1,8-naphthyridine.
-
Reaction with malononitrile : In ethanol with triethylamine (TEA), malononitrile undergoes nucleophilic attack, forming a cyanoethyl intermediate.
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Hydrolysis : The nitrile group is hydrolyzed to carboxylic acid using 6 M HCl at reflux.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Malononitrile addition | EtOH, TEA, reflux, 8 h | 70 |
| Nitrile hydrolysis | 6 M HCl, reflux, 12 h | 82 |
Method B: Suzuki-Miyaura Coupling
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Boronic acid reagent : Potassium trifluorovinylborate.
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Catalysis : Pd(dppf)Cl₂ in 1-propanol at 95°C for 3.5 h couples the vinyl group to the naphthyridine core.
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Oxidation : Subsequent oxidation with SeO₂ converts the vinyl group to acetic acid.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
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Construct 1,8-naphthyridine core via Staudinger cyclization.
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Attach acetic acid via malononitrile elongation and hydrolysis.
Overall Yield : 42% (four steps).
Route 2: Convergent Synthesis
Overall Yield : 58% (two steps).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Staudinger cyclization | High regioselectivity | Requires toxic PPh₃ | 65 |
| Suzuki coupling | Mild conditions, scalability | Expensive Pd catalysts | 58 |
| Direct amination | Single-step functionalization | High-pressure equipment needed | 76 |
Challenges and Optimization Strategies
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Cyclization efficiency : Prolonged heating in 1,2-dichlorobenzene improves yields marginally but risks decomposition.
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Nitrile hydrolysis : Over-hydrolysis can lead to dicarboxylic acids; controlled conditions are critical.
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Catalyst recovery : Pd catalysts in coupling reactions necessitate ligand design for recyclability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
